molecular formula C10H12BrNO B14042932 1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one

1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one

Cat. No.: B14042932
M. Wt: 242.11 g/mol
InChI Key: POZJQEBGHCEUQN-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one typically involves the reaction of 5-amino-2-methylphenyl with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals.

    5-Amino-pyrazoles: These compounds share the amino group and are used in the synthesis of heterocyclic compounds with various biological activities.

Uniqueness

1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its bromopropanone moiety, in particular, allows for diverse chemical transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(5-amino-2-methylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C10H12BrNO/c1-7-2-3-9(12)4-8(7)5-10(13)6-11/h2-4H,5-6,12H2,1H3

InChI Key

POZJQEBGHCEUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC(=O)CBr

Origin of Product

United States

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